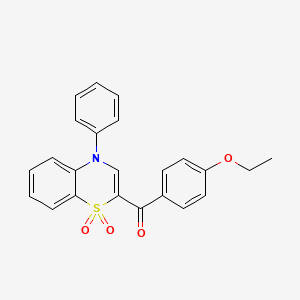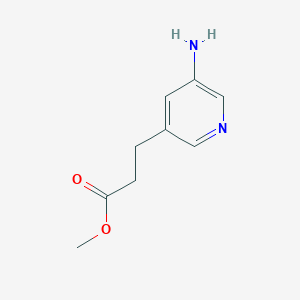![molecular formula C19H14FN3O3S2 B2583593 4-fluoro-N-(4-(7-méthyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phényl)benzènesulfonamide CAS No. 1172778-21-0](/img/structure/B2583593.png)
4-fluoro-N-(4-(7-méthyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phényl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H14FN3O3S2 and its molecular weight is 415.46. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antitumorale
Les dérivés de thiazolo[3,2-a]pyrimidine, qui comprennent la structure centrale du composé, ont montré des résultats prometteurs dans l'activité antitumorale . La présence de la partie thiazolo[3,2-a]pyrimidine est associée à un fort potentiel antitumoral, ce qui rend ces composés précieux dans le développement de nouveaux médicaments anticancéreux.
Propriétés Antibactériennes
Les composés avec la structure de thiazolo[3,2-a]pyrimidine ont démontré des propriétés antibactériennes significatives . Cela suggère que notre composé pourrait être utilisé dans la synthèse de nouveaux agents antibactériens, contribuant à la lutte contre les souches bactériennes résistantes.
Applications Anti-inflammatoires
La similarité structurelle des dérivés de thiazolo[3,2-a]pyrimidine avec des agents anti-inflammatoires connus indique qu'ils peuvent posséder des activités anti-inflammatoires . Cela pourrait être particulièrement utile dans le développement de nouveaux médicaments pour traiter les maladies inflammatoires chroniques.
Potentiel Analgésique
Certains dérivés liés au composé se sont avérés présenter des propriétés analgésiques, qui pourraient être explorées davantage pour des solutions de gestion de la douleur . Cette application pourrait conduire à la création de nouveaux analgésiques avec potentiellement moins d'effets secondaires.
Capacités Antivirales
Les dérivés de l'indole, qui partagent certaines similitudes structurelles avec notre composé, auraient des activités antivirales . Cela ouvre des possibilités pour que le composé soit utilisé dans le développement de nouveaux médicaments antiviraux, en particulier dans le contexte des infections virales émergentes.
Effets Antidiabétiques
Le cadre du composé est structurellement lié à des molécules qui ont montré des effets antidiabétiques . La recherche sur cette application pourrait contribuer à de nouveaux traitements pour le diabète, améliorant la qualité de vie des patients.
Activité Antimalarienne
Compte tenu des activités biologiques de composés similaires, le composé pourrait potentiellement être utilisé dans la synthèse de médicaments antimalariens . Cela serait particulièrement bénéfique dans les régions où le paludisme est prévalent et où la résistance aux médicaments existants est un défi.
Activité Anticholinestérasique
Les composés avec la structure de thiazolo[3,2-a]pyrimidine ont été associés à une activité anticholinestérasique , ce qui est important dans le traitement de maladies comme la maladie d'Alzheimer. Cela suggère une application potentielle dans le développement de médicaments pour gérer les troubles neurodégénératifs.
Propriétés
IUPAC Name |
4-fluoro-N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S2/c1-12-10-18(24)23-17(11-27-19(23)21-12)13-2-6-15(7-3-13)22-28(25,26)16-8-4-14(20)5-9-16/h2-11,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRYZINJFOZSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
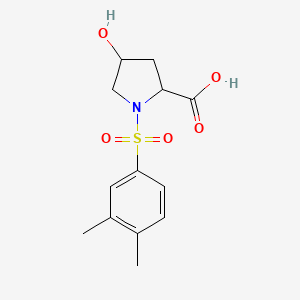
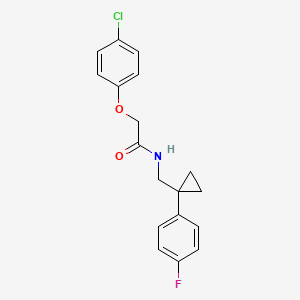
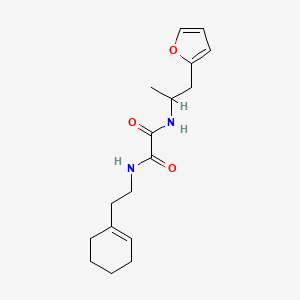
![1-(2-chlorophenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2583517.png)
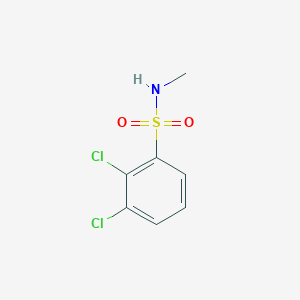
![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2583519.png)
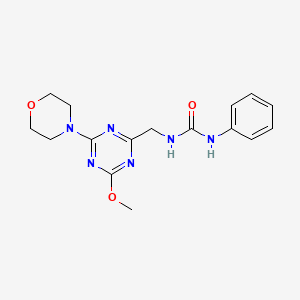
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2583522.png)
![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-chlorophenyl)methanone](/img/structure/B2583525.png)
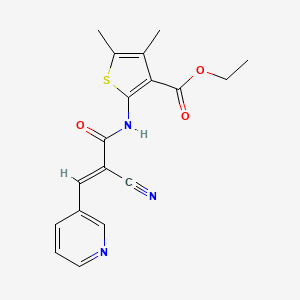
![5-((2-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2583528.png)
![cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid](/img/structure/B2583529.png)
